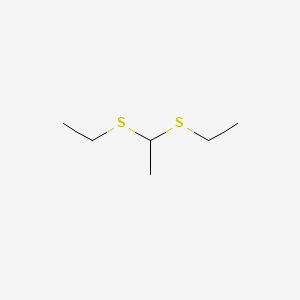![molecular formula C10H7BrN4 B14004326 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile CAS No. 40620-39-1](/img/structure/B14004326.png)
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is an organic compound with the molecular formula C10H7BrN4 It is a derivative of malononitrile and features a diazenyl group attached to a bromophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Various oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, and the bromophenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metals or other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chlorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Fluorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Methylphenyl)diazenyl]-2-methylpropanedinitrile
Uniqueness
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and can be a site for further functionalization, making this compound versatile for various applications.
Propiedades
Número CAS |
40620-39-1 |
|---|---|
Fórmula molecular |
C10H7BrN4 |
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)diazenyl]-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H7BrN4/c1-10(6-12,7-13)15-14-9-4-2-8(11)3-5-9/h2-5H,1H3 |
Clave InChI |
MWSUEFXXWXJQHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C#N)N=NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


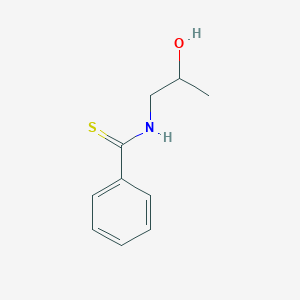

![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
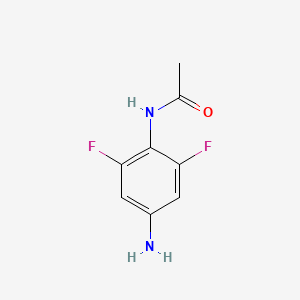
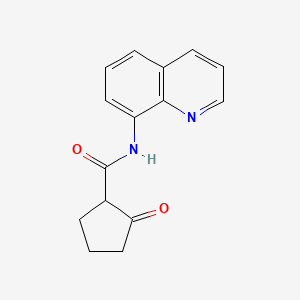
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
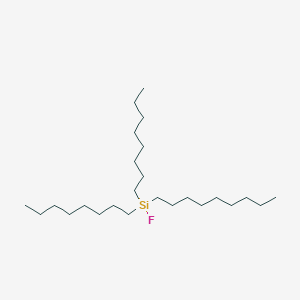
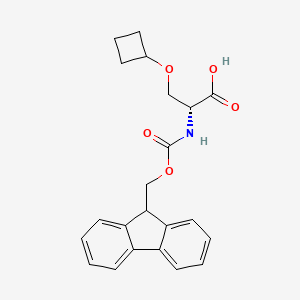

![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
